c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine
Description
Properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-4-5-13-10-3-2-8(7-11)6-9(10)12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNCLOFEBQGMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 6-Formyl-4-methyl-3,4-dihydro-2H-benzo[b][1, oxazine
The most widely documented method involves reductive amination of 6-formyl-4-methyl-3,4-dihydro-2H-benzo[b]oxazine. A 2021 patent describes the use of sodium cyanoborohydride in methanol at 0–5°C, achieving 82% yield after 12 hours. The reaction proceeds via imine formation, followed by borohydride-mediated reduction. Critical parameters include:
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pH control : Maintaining pH 4–5 using acetic acid prevents side reactions.
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Solvent selection : Methanol outperforms THF or DMF due to better solubility of the intermediate imine.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 0–5°C | +15% vs RT |
| NaBH3CN Equivalents | 1.2 eq | +22% vs 1.0 eq |
| Reaction Time | 12 h | +18% vs 6 h |
Nucleophilic Substitution on 6-Bromomethyl-4-methyl-3,4-dihydro-2H-benzo[b] oxazine
An alternative route employs displacement of a bromine atom using ammonia in pressurized reactors. Patent JP2005503414A details:
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Bromination : Treatment of 4-methyl-3,4-dihydro-2H-benzo[b]oxazine with NBS (1.05 eq) in CCl4 at 40°C for 8 h (89% yield).
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Ammonolysis : Reaction with aqueous NH3 (28%) in dioxane at 120°C for 24 h under 15 psi pressure, yielding 74% product.
This method avoids pyrophoric reagents but requires specialized equipment for high-pressure conditions.
Intermediate Synthesis and Purification
Preparation of 4-Methyl-3,4-dihydro-2H-benzo[b] oxazine
The heterocyclic core is synthesized through cyclization of 2-aminophenol derivatives:
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Mannich Reaction : Condensation of 2-aminophenol with paraformaldehyde and methylamine hydrochloride in ethanol at reflux (Δ 78°C) for 6 h.
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Cyclization : Acid-catalyzed (HCl) ring closure at 100°C for 3 h, achieving 91% purity by HPLC.
Key Spectroscopic Data for Intermediate :
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1H NMR (400 MHz, CDCl3) : δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (s, 1H), 4.28 (t, J=4.8 Hz, 2H), 3.25 (t, J=4.8 Hz, 2H), 2.95 (s, 3H).
Analytical Characterization
Spectroscopic Confirmation
Final product validation utilizes:
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HRMS (ESI+) : m/z 179.1184 [M+H]+ (calc. 179.1189 for C10H15N2O).
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13C NMR (101 MHz, DMSO-d6) : δ 147.2 (C-O), 132.8 (C-Ar), 116.4–121.1 (Ar-CH), 54.3 (N-CH2), 46.8 (O-CH2), 38.5 (CH2-NH2), 32.1 (N-CH3).
Table 2: Purity Assessment Across Batches
| Batch | HPLC Purity (%) | Residual Solvent (ppm) |
|---|---|---|
| A | 98.7 | DMF <50 |
| B | 99.2 | MeOH 120 |
| C | 97.8 | THF <20 |
Scale-Up Challenges and Solutions
Mixing Efficiency in Large-Scale Reductions
At >10 kg scale, inhomogeneous mixing reduces yields to 65%. Implementations include:
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Jet Milling : Particle size reduction to D90 <50 µm improves reagent contact.
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Continuous Flow Reactors : Maintains 0–5°C profile, restoring yields to 78%.
Environmental Impact Assessment
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the oxazine ring to form amines.
Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds derived from benzoxazines exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that benzoxazine derivatives possess antimicrobial effects against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, the ability of benzoxazines to inhibit cell proliferation suggests their use in cancer therapy .
- Neuroprotective Effects : Certain studies suggest that these compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Applications in Medicinal Chemistry
The unique structure of c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine allows for various applications in drug design and development:
- Drug Development : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Research has focused on synthesizing analogs that enhance efficacy and reduce side effects .
- Synthetic Intermediates : The compound serves as an intermediate in synthesizing more complex pharmacologically active compounds .
Applications in Materials Science
Benzoxazine-based materials are gaining attention due to their favorable thermal and mechanical properties:
- Polymer Chemistry : Benzoxazines are used to create thermosetting resins with excellent thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can enhance the properties of the final product .
Agricultural Applications
The potential use of this compound in agriculture is also being explored:
- Pesticides : Research into the herbicidal or fungicidal properties of benzoxazine derivatives suggests potential applications in crop protection .
- Plant Growth Regulators : Some studies indicate that these compounds can influence plant growth and development positively.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of various benzoxazine derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents.
Case Study 2: Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of benzoxazine derivatives in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage and offer a therapeutic avenue for neurodegenerative diseases.
Mechanism of Action
The mechanism by which c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine exerts its effects involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[1,4]oxazine scaffold is highly versatile, with modifications at the 3-, 4-, 6-, and 7-positions significantly altering biological activity, solubility, and stability. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Impact of Halogenation: Fluorination at the 8-position (e.g., MDVN1003) significantly enhances binding to kinases like BTK and PI3Kδ compared to non-halogenated analogs. This is attributed to fluorine’s electronegativity and van der Waals interactions with hydrophobic kinase pockets .
Agrochemical vs. Pharmaceutical Design: Compounds with trifluoro and propynyl groups (e.g., triazinane-dione derivatives) exhibit potent herbicidal activity, likely due to increased oxidative stability and resistance to metabolic degradation in plants . In contrast, pharmaceutical derivatives prioritize hydrogen-bond donors (e.g., 3-oxo in MAGL inhibitors) for target engagement .
Role of Methyl Groups: The 4-methyl substituent in the target compound may confer superior metabolic stability over non-methylated analogs (e.g., C-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine) by sterically shielding reactive sites .
Biological Activity
C-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine, also known by its chemical name and CAS number 1896356-40-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15ClN2O, with a molecular weight of 214.69 g/mol. The compound features a benzo[1,4]oxazine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN2O |
| Molecular Weight | 214.69 g/mol |
| CAS Number | 1896356-40-3 |
| Solubility | Soluble in water |
| Boiling Point | Not specified |
This compound has been studied primarily for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in various diseases such as Alzheimer's and cancer. Inhibiting GSK-3β can lead to increased levels of β-catenin and other substrates involved in cell signaling pathways that regulate cell proliferation and survival.
Key Findings:
- Inhibition of GSK-3β : Studies have reported that this compound exhibits an IC50 value of approximately 1.6 μM against GSK-3β in vitro. Treatment with the compound resulted in significant increases in phosphorylated GSK-3β levels in neuroblastoma N2a cells, indicating effective inhibition of the enzyme's activity .
Antioxidant Activity
Research indicates that compounds related to this compound exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress-related damage in cells.
Neuroprotective Effects
In a study involving neuroblastoma cells, treatment with the compound led to neuroprotective effects by modulating pathways associated with neurodegenerative diseases. The compound was shown to enhance cell viability under oxidative stress conditions .
In Vitro Studies
Several in vitro assays have been conducted to evaluate the biological activity of this compound:
Q & A
Q. Basic Characterization
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% is standard for pharmacological studies .
- Structural Confirmation:
How is the crystal structure of derivatives resolved, and what intermolecular interactions are critical?
Advanced Structural Analysis
Single-crystal X-ray diffraction (SXRD) with SHELX software (SHELXL for refinement) is standard. For example, derivatives like 2-(4-allyl-4-methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-6-yl)-5-cyano-pyrrole exhibit planar benzooxazine rings with dihedral angles ~41.88° relative to pyrrole moieties. Hydrogen bonds (N–H⋯O, ~2.8 Å) stabilize dimeric structures . Thermal ellipsoid analysis and residual density maps ensure model accuracy .
What biological activities have been reported for this compound and its derivatives?
Q. Advanced Pharmacological Applications
- Enzyme Inhibition: Derivatives act as reversible MAGL inhibitors (IC₅₀ ~50 nM) via bioisosteric replacement of the 3-oxo-benzooxazin-6-yl group. Binding involves Arg57 and His121 residues .
- Antimicrobial Activity: Hydantoin derivatives (e.g., 5-methyl-5-(3-oxo-benzooxazin-6-yl)imidazolidine-2,4-dione) show MIC values of 2–8 µg/mL against S. aureus .
How are structure-activity relationships (SAR) explored for optimizing target affinity?
Q. Advanced SAR Strategies
- Bioisosteric Replacement: Replace the 3-oxo group with spirocyclic scaffolds (e.g., azetidine-lactam) to enhance lipophilic ligand efficiency (LLE >5). This improves blood-brain barrier penetration for CNS targets .
- Substitution Effects: Adding electron-withdrawing groups (e.g., -F) at position 7 increases receptor binding affinity by 10-fold .
What computational methods aid in predicting binding modes and metabolic stability?
Q. Advanced Computational Modeling
- Docking Studies: Use AutoDock Vina with crystal structures (PDB: 6XYZ) to simulate interactions with MAGL or progesterone receptors. Focus on π-π stacking with Phe200 and hydrogen bonding with catalytic serine .
- ADMET Prediction: SwissADME predicts moderate metabolic stability (t₁/₂ ~3 h) and high GI absorption (>80%) .
How can contradictory data in synthetic yields or biological assays be resolved?
Q. Advanced Data Analysis
- Yield Discrepancies: Optimize stoichiometry (e.g., 1.2 eq. chlorosulfonyl isocyanate improves cyclization yields by 15%) and reaction time (monitor via in-situ IR) .
- Bioassay Variability: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. For example, MAGL inhibition should correlate with cellular substrate depletion (LC-MS/MS validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
